molecular formula C4H6O2 B8596361 But-2-yne-1,1-diol CAS No. 11070-67-0

But-2-yne-1,1-diol

Cat. No. B8596361
CAS RN: 11070-67-0
M. Wt: 86.09 g/mol
InChI Key: YNCZNSWQAGQAJY-UHFFFAOYSA-N
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Patent
US04105679

Procedure details

Tetrahydrofuran is useful as a solvent for polymeric materials, such as polyvinyl chloride and polyvinylidene chloride, and is produced by various processes; for example, catalytic hydrogenation of furan produced by decarbonylation of fulfural; reacting acetylene and formaldehyde to obtain butynediol, followed by hydrogenation and dehydrocyclization to produce tetrahydrofuran, and reacting diacetic ester of 1,4-butanediol with water in the presence of an acid catalyst (refer to British Patent 1,170,222).
[Compound]
Name
polyvinyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyvinylidene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1C=C[CH:3]=[CH:2]1.[O:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1>>[CH:2]#[CH:3].[CH2:7]=[O:6].[CH:10]([OH:6])([OH:1])[C:9]#[C:8][CH3:7]

Inputs

Step One
Name
polyvinyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyvinylidene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is produced by various processes

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CC)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.